1-Acetylaziridine
Overview
Description
Synthesis Analysis
Synthesis of aziridine derivatives often involves strategies that ensure the formation of the three-membered ring with a nitrogen atom. For example, the synthesis of related compounds like N-acetylslaframine demonstrates the application of stereoselective lithiation and substitution reactions to introduce the bicyclic skeleton, indicative of the complex strategies employed in synthesizing aziridine derivatives (Hoppe et al., 2007).
Molecular Structure Analysis
The molecular structure of aziridines, including 1-acetylaziridine, is defined by the presence of a three-membered ring. This structure induces strain due to the angle deviation from sp3 hybridized orbitals, influencing its reactivity. Detailed structural analyses, such as the study on 5-acetyl-2'-deoxyuridine, provide insight into how substituents affect the overall geometry and electronic environment of aziridine derivatives (Barr et al., 1980).
Chemical Reactions and Properties
Aziridines are known for their reactivity, particularly in ring-opening reactions, which can be influenced by various factors including the presence of substituents. The regioselectivity of ring-opening reactions of optically active N-acetyl-2-methoxycarbonylaziridine, for instance, highlights the nuanced behavior of these compounds under different conditions (Bucciarelli et al., 1995).
Scientific Research Applications
Neurodegenerative Disorders and Insecticides : Acetylcholinesterase inhibitors, including compounds related to 1-Acetylaziridine, are used in the treatment of neurodegenerative disorders such as Alzheimer's disease. They are also used in insecticides. Specifically, reversible inhibitors are effective in Alzheimer's disease treatment, while organophosphorus compounds exhibit toxicity (Čolović et al., 2013).
Immune Response Modulation : These compounds may also modulate the immune response. For instance, inhibitors of acetylcholinesterase, which could be structurally related to 1-Acetylaziridine, have been studied for their potential to influence immunity, particularly in the context of Alzheimer's disease treatment (Pohanka, 2014).
Psychiatric Disorders : N-acetylcysteine, a compound related to 1-Acetylaziridine, has shown promising results in treating various psychiatric disorders like addiction, schizophrenia, and bipolar disorder. This indicates potential therapeutic applications beyond its known antioxidant effects (Dean et al., 2011).
Cellular Physiology and Stress Response in Prokaryotes : Acetylation of biomolecules, which involves the addition of acetyl groups similar to those in 1-Acetylaziridine, plays a crucial role in controlling cellular physiology and metabolic stress in prokaryotes. This impacts processes like chromatin maintenance, transcriptional regulation, and cell structure (Hentchel & Escalante‐Semerena, 2015).
Metal Ion Complexation : Poly[1-(2-aminoethyl)aziridine]oxine, a compound related to 1-Acetylaziridine, has shown strong complexing abilities for metal ions due to the presence of a strong complexing ligand (8-hydroxy quinoline) attached to the polyaziridine side chain. This indicates potential applications in areas requiring metal ion complexation (Geckeler et al., 1996).
Oncology and Inflammatory Diseases : Targeting bromodomains, particularly BET proteins, which are influenced by acetylation mechanisms akin to those involving 1-Acetylaziridine, has shown potential in treating conditions like cancer, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).
Future Directions
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches are highlighted, while comparing these new strategies with more classical approaches . This critical analysis is designed to help identify current gaps in the field and is showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future .
properties
IUPAC Name |
1-(aziridin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIXUSNHAKOJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060035 | |
Record name | Aziridine, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylaziridine | |
CAS RN |
460-07-1 | |
Record name | Acetylethylenimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylethyleneimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(1-aziridinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aziridine, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLETHYLENIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO0886WFZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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